L-Selenocystine2HCl
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Overview
Description
L-Selenocystine2HCl: is a compound derived from selenocysteine, which is the selenium analog of the amino acid cysteine Selenocysteine is often referred to as the 21st amino acid and is incorporated into proteins via a unique mechanism involving a specific tRNA this compound is the oxidized form of selenocysteine, featuring a diselenide bond between two selenocysteine molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Selenocystine2HCl can be synthesized through several methods. One common approach involves the reduction of selenium powder using sodium triacetoxyborohydride under strong alkaline conditions. This reaction is mild, safe, and reliable, producing L-selenocysteine, which can then be oxidized to form this compound . Another method involves the chloridization of L-serine hydrochloride to obtain 3-chloro-L-alanine hydrochloride, followed by a seleno-reaction to produce L-selenocystine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and ensure the safety of the operation.
Chemical Reactions Analysis
Types of Reactions: L-Selenocystine2HCl undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s selenol group is more acidic than the thiol group in cysteine, making it more reactive under physiological conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form seleninic acid derivatives.
Reduction: It can be reduced back to selenocysteine using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: The selenol group can participate in nucleophilic substitution reactions, forming various seleno-compounds.
Major Products: The major products formed from these reactions include selenocysteine, seleninic acids, and various seleno-organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: L-Selenocystine2HCl is used in the synthesis of selenoproteins and other seleno-organic compounds. Its unique reactivity makes it a valuable tool in peptide synthesis and chemical biology .
Biology: In biological research, this compound is used to study the role of selenium in enzymatic functions and redox biology. It is incorporated into proteins to investigate the effects of selenium on protein structure and function .
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored for its role in preventing oxidative stress-related diseases and as a potential supplement for selenium deficiency .
Industry: In the industrial sector, this compound is used in the production of selenium-enriched products, including dietary supplements and animal feed additives .
Mechanism of Action
L-Selenocystine2HCl exerts its effects primarily through its incorporation into selenoproteins, where it plays a crucial role in redox reactions. The selenol group in selenocysteine is a potent nucleophile and can participate in various redox reactions, contributing to the antioxidant properties of selenoproteins. These proteins are involved in critical cellular processes, including the detoxification of reactive oxygen species and the regulation of redox homeostasis .
Comparison with Similar Compounds
Selenocysteine: The reduced form of L-selenocystine, featuring a single selenium atom.
Selenomethionine: Another selenium-containing amino acid, where selenium replaces sulfur in methionine.
Selenocystamine: A diselenide compound similar to L-selenocystine but with different structural properties
Uniqueness: L-Selenocystine2HCl is unique due to its diselenide bond, which imparts distinct chemical properties compared to other selenium-containing compounds. Its higher reactivity and ability to form stable selenoproteins make it particularly valuable in biochemical and medical research .
Properties
Molecular Formula |
C6H14Cl2N2O4Se2 |
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Molecular Weight |
407.0 g/mol |
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O4Se2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H |
InChI Key |
JDPPDEWGHCUHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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